molecular formula C20H22N4O4S B10985089 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985089
M. Wt: 414.5 g/mol
InChI Key: ZUYMSGZBCBQECT-UHFFFAOYSA-N
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Description

  • The pyrazole group is introduced through condensation reactions with appropriate reagents.
  • The carbonyl group in the pyrazole ring is crucial for subsequent functionalization.
  • Esterification:

    • The carboxylic acid group is esterified with methanol (CH₃OH) to form the methyl ester.
  • Industrial Production:

    Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps

    • Formation of the Thiazole Ring:

      • The thiazole ring is typically synthesized via cyclization reactions involving thioamides and α-haloketones.
      • The specific synthetic route for this compound would depend on the starting materials and desired substituents.

    Chemical Reactions Analysis

    This compound can participate in various chemical reactions:

    • Oxidation and Reduction:

      • Undergoes oxidation (loss of electrons) or reduction (gain of electrons) depending on reaction conditions.
      • Reagents like oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.
    • Substitution Reactions:

      • The ester group can undergo nucleophilic substitution reactions.
      • Common reagents include alkoxides (e.g., NaOMe) or amines (e.g., NH₃).
    • Major Products:

      • The specific products formed depend on reaction conditions and substituents.
      • Isolation and characterization of intermediates are essential for understanding the reaction pathways.

    Scientific Research Applications

    • Chemistry:

      • Used as a building block for designing new compounds.
      • Investigated for its reactivity and potential applications in organic synthesis.
    • Biology and Medicine:

      • May exhibit biological activity (e.g., antimicrobial, antitumor).
      • Requires further studies to explore its pharmacological properties.
    • Industry:

      • Potential use in agrochemicals, pharmaceuticals, or materials science.

    Mechanism of Action

    • Uniqueness:

      • Highlight its distinctive features (e.g., combination of thiazole and pyrazole).
      • Discuss any novel properties.

    Comparison with Similar Compounds

    Biological Activity

    Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a thiazole ring, a pyrazole moiety, and various functional groups, which contribute to its diverse biological activities.

    Structural Characteristics

    The structural formula of the compound can be summarized as follows:

    • Molecular Formula : C₁₈H₁₈N₄O₃S
    • SMILES : CC(C)C(=O)N(C(=O)N1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl)

    This structure includes:

    • A thiazole ring that is known for its role in various bioactive compounds.
    • A pyrazole moiety which is often associated with anti-inflammatory and anticancer properties.

    Biological Activities

    Research indicates that compounds containing both thiazole and pyrazole structures exhibit a range of biological activities. The specific biological activities of this compound may include:

    • Anticancer Activity :
      • Compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values ranging from 0.01 μM to 49.85 μM .
    • Anti-inflammatory Properties :
      • Pyrazole derivatives are well-documented for their anti-inflammatory effects, potentially due to their ability to inhibit cyclooxygenase enzymes or modulate inflammatory pathways .
    • Antimicrobial Activity :
      • Thiazole derivatives have been recognized for their antimicrobial properties, making this compound a candidate for further investigation in this area .

    Table 1: Biological Activity of Related Compounds

    Compound NameStructure FeaturesBiological ActivityIC₅₀ Values
    4-MethylthiazoleThiazole ring; methyl substitutionAntimicrobialN/A
    3-(4-Methoxyphenyl)pyrazolePyrazole ring; methoxy substitutionAnti-inflammatoryN/A
    Thiazole-based kinase inhibitorsThiazole core; various substitutionsAnticancerIC₅₀ = 0.39 μM (HCT116)

    Research Highlights

    Recent studies have illustrated the promising potential of thiazole and pyrazole derivatives in drug design:

    • A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC₅₀ values as low as 0.39 μM .
    • Another research focused on the synthesis of thiazole-pyrazole hybrids, revealing enhanced anticancer activity compared to their individual components .

    Properties

    Molecular Formula

    C20H22N4O4S

    Molecular Weight

    414.5 g/mol

    IUPAC Name

    methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C20H22N4O4S/c1-11(2)17-16(19(26)28-5)21-20(29-17)22-18(25)15-10-14(23-24(15)3)12-6-8-13(27-4)9-7-12/h6-11H,1-5H3,(H,21,22,25)

    InChI Key

    ZUYMSGZBCBQECT-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

    Origin of Product

    United States

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